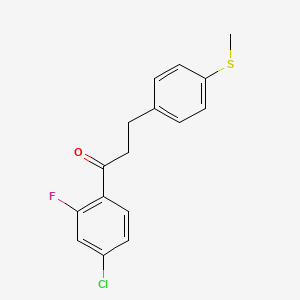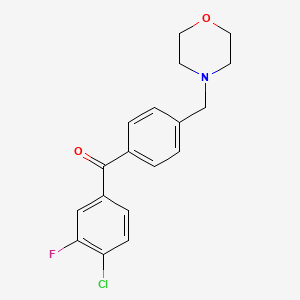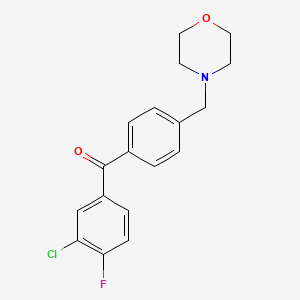
4'-Chloro-2'-fluoro-3-(4-thiomethylphenyl)propiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Crystallography and Molecular Interactions
The study of crystal structures and molecular interactions is one of the key applications. For instance, Shukla et al. (2014) focused on synthesizing and characterizing biologically active 1,2,4-triazole derivatives with chloro and fluoro components. They analyzed different intermolecular interactions like C–H⋯O, C–H⋯SC, C–H⋯π, and C–H⋯X, providing insights into the nature of such interactions in similar compounds (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Copolymerization and Material Science
Compounds with chloro and fluoro groups have been utilized in the synthesis of novel copolymers. Savittieri et al. (2022) prepared halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, including chloro and fluoro variants, and studied their copolymerization with styrene. These copolymers were analyzed for their composition and thermal decomposition, showing their potential in material science applications (Savittieri et al., 2022).
Liquid Crystal Display Technology
In the context of liquid crystal display (LCD) technology, Hegde et al. (2013) reported on compounds with fluoro-substituents promoting photoalignment in liquid crystals. The study showed how the disposition of fluoro-substituents influences the photoalignment, demonstrating the importance of such chemical structures in LCDs (Hegde, Ata Alla, Matharu, & Komitov, 2013).
Pharmaceutical and Biological Applications
In pharmaceutical research, the properties of compounds containing chloro and fluoro groups are explored for their potential biological activities. Holla, Bhat, & Shetty (2003) synthesized new molecules incorporating 4-fluorophenyl groups, which were screened for antibacterial activities. Their study illustrates the exploration of such compounds in developing new biologically active molecules (Holla, Bhat, & Shetty, 2003).
High-Performance Polymer Applications
Research by Ghassemi, Ndip, & Mcgrath (2004) exemplifies the application in high-performance polymers. They synthesized rigid-rod poly(4′-phenyl-2,5-benzophenone) telechelics, incorporating fluorine, for use in proton exchange membranes, demonstrating their potential in engineering plastics and membrane materials (Ghassemi, Ndip, & Mcgrath, 2004).
Safety and Hazards
The safety data sheet (SDS) for 4’-Chloro-2’-fluoro-3-(4-thiomethylphenyl)propiophenone provides a comprehensive list of safety precautions and hazard statements . It includes general precautionary statements, prevention code phrases, and response code phrases. For example, it advises to keep away from heat/sparks/open flames/hot surfaces and to avoid breathing dust/fume/gas/mist/vapours/spray .
Eigenschaften
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFOS/c1-20-13-6-2-11(3-7-13)4-9-16(19)14-8-5-12(17)10-15(14)18/h2-3,5-8,10H,4,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISYPCDULXLHMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644395 |
Source


|
| Record name | 1-(4-Chloro-2-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chloro-2'-fluoro-3-(4-thiomethylphenyl)propiophenone | |
CAS RN |
898781-65-2 |
Source


|
| Record name | 1-(4-Chloro-2-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Ethyl 4-[4-(morpholinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1324813.png)
![Ethyl 7-[4-(morpholinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1324816.png)